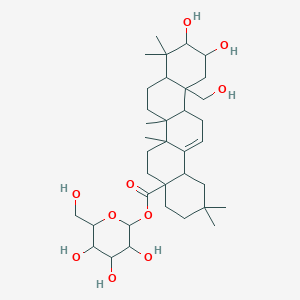

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

Beschreibung

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is a complex organic compound belonging to the class of triterpenoid saponins. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWNEOKIHCAVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(2α,3β,19α)-2,3,19-Trihydroxyolean-12-en-28-säure-β-D-glucopyranosylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Doppelbindung in der Olean-12-en-Struktur kann zu einer gesättigten Verbindung reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid für die Reduktion. Substitutionsreaktionen erfordern möglicherweise die Verwendung von Halogenierungsmitteln oder Alkylierungsmitteln unter bestimmten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion gesättigte Triterpenoide erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(2α,3β,19α)-2,3,19-Trihydroxyolean-12-en-28-säure-β-D-glucopyranosylester hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Triterpenoid-Saponinen und deren Derivaten zu untersuchen.

Biologie: Die Verbindung wird auf ihre Rolle in Zellsignalwegen und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen, darunter entzündungshemmende, krebshemmende und antivirale Wirkungen.

Industrie: Die Verbindung wird aufgrund ihrer bioaktiven Eigenschaften für den Einsatz in Kosmetika und Nutrazeutika untersucht.

Wirkmechanismus

Der Wirkmechanismus von (2α,3β,19α)-2,3,19-Trihydroxyolean-12-en-28-säure-β-D-glucopyranosylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann Zellsignalwege wie die NF-κB- und MAPK-Signalwege modulieren, was zu entzündungshemmenden und krebshemmenden Wirkungen führt. Die Verbindung kann auch mit viralen Proteinen interagieren und deren Replikation und Verbreitung hemmen.

Analyse Chemischer Reaktionen

Types of Reactions

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond in the olean-12-en structure can be reduced to form a saturated compound.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated triterpenoids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound's structural characteristics suggest potential uses in pharmacology. Its ability to interact with various biological targets makes it a candidate for:

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

Nutraceuticals

Given its potential health benefits:

- Dietary Supplements : The compound could be explored as a supplement due to its possible health-promoting effects.

Cosmetic Industry

The compound's hydrophilic nature and antioxidant properties may make it suitable for:

- Skincare Products : It could be incorporated into formulations aimed at skin protection and anti-aging.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of similar polyphenolic compounds. Results indicated that such compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Case Study 2: Anti-inflammatory Activity

Research on related triterpene glycosides demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro. This suggests that the compound may have similar effects worth exploring.

Wirkmechanismus

The mechanism of action of (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects. The compound may also interact with viral proteins, inhibiting their replication and spread.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Triterpenoid-Saponine, wie zum Beispiel:

Ginsenoside: In Ginseng enthalten, haben diese Verbindungen ähnliche Strukturen und biologische Aktivitäten.

Glycyrrhizin: In Süßholzwurzel enthalten, teilt es strukturelle Ähnlichkeiten und therapeutische Eigenschaften.

Einzigartigkeit

Was (2α,3β,19α)-2,3,19-Trihydroxyolean-12-en-28-säure-β-D-glucopyranosylester auszeichnet, ist sein spezifisches Hydroxylierungsmuster und seine Glykosylierung, die einzigartige biologische Aktivitäten und potenzielle therapeutische Vorteile verleihen.

Biologische Aktivität

The compound 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate (commonly referred to as compound A) is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its pharmacological properties. This article reviews the biological activities associated with compound A based on existing research.

- Molecular Formula : C36H58O10

- Molar Mass : 650.83 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 744.5°C

- Flash Point : 224.7°C

Antioxidant Activity

Compound A exhibits notable antioxidant properties. Studies indicate that the presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress. For instance:

- In vitro assays demonstrated that compound A effectively neutralizes reactive oxygen species (ROS), indicating potential protective effects against oxidative damage in cells .

Anti-inflammatory Effects

Research has shown that compound A can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in managing inflammatory diseases:

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with compound A resulted in a significant decrease in inflammatory markers compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of compound A has been evaluated against various bacterial strains:

- Results : Compound A demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison .

The biological activities of compound A may be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.

- Enzyme Inhibition : Compound A may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : The hydrophobic regions of the molecule can interact with bacterial membranes leading to cell lysis.

Data Table: Biological Activities Summary

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound during synthesis?

To validate structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). Cross-validate results with X-ray diffraction (XRD) for crystalline derivatives. For polar functional groups, infrared (IR) spectroscopy can confirm hydroxyl and carboxylate moieties. Ensure purity assessments via HPLC-UV/ELSD .

Q. How can researchers optimize reaction yields in multistep syntheses of this compound?

Use statistical design of experiments (DOE), such as factorial or response surface methodologies, to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can screen temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.5). Analyze interactions using ANOVA and optimize via central composite design .

Q. Which solvent systems are compatible with this compound’s polar functional groups during purification?

Prioritize solvent polarity matching using Hansen solubility parameters. For chromatographic purification, test binary mixtures like ethyl acetate/hexanes (polarity gradient) or methanol/dichloromethane. For crystallization, screen solvents via high-throughput experimentation (HTE) with automated liquid handlers. Include stability tests to avoid degradation in acidic/basic conditions .

Advanced Research Questions

Q. How can quantum chemical calculations guide the prediction of reaction pathways for derivatives?

Integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data to map energy profiles for key intermediates. Use intrinsic reaction coordinate (IRC) analysis to validate transition states. For stereochemical outcomes, apply conformational sampling with molecular mechanics (MMFF94 force field). Validate predictions using kinetic isotopic effect (KIE) studies .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Implement hybrid DFT-D3 (dispersion-corrected) methods to account for van der Waals interactions in NMR chemical shift predictions. Cross-validate with solid-state NMR or dynamic nuclear polarization (DNP) for crystalline phases. For discrepancies in mass spectra, investigate ion fragmentation pathways using tandem MS/MS and collision-induced dissociation (CID) .

Q. How can machine learning models predict crystallization behavior under varying thermodynamic conditions?

Train neural networks on datasets of solvent polarity, temperature, and supersaturation ratios. Use COMSOL Multiphysics to simulate nucleation kinetics and integrate AI-driven parameter optimization. Validate models with in situ Raman spectroscopy or powder XRD to monitor polymorph transitions .

Q. What multi-scale modeling approaches elucidate supramolecular assembly in biological systems?

Combine molecular dynamics (MD) simulations (AMBER or CHARMM force fields) with quantum mechanics/molecular mechanics (QM/MM) to study host-guest interactions. Validate with small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM). For membrane permeability, apply free-energy perturbation (FEP) calculations .

Methodological Considerations

-

Statistical Design : Use fractional factorial designs to reduce experimental runs while capturing interaction effects. Example matrix:

Factor Low (-1) High (+1) Temp 60°C 100°C Time 12h 24h Catalyst 0.5 mol% 1.5 mol% Analyze via Pareto charts to prioritize significant factors . -

Computational Workflow :

-

AI Integration : Deploy reinforcement learning (RL) in robotic platforms for autonomous reaction condition optimization. Use Bayesian optimization to iteratively refine parameters like pH and mixing rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.